molecular formula C22H36O9S B611436 Tos-PEG5-Boc CAS No. 581065-94-3

Tos-PEG5-Boc

Número de catálogo: B611436
Número CAS: 581065-94-3
Peso molecular: 476.6 g/mol
Clave InChI: GGGJGMGLGUHUMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and Structural Classification

Tos-PEG5-t-butyl ester is systematically identified by the Chemical Abstracts Service registry number 581065-94-3 and possesses the molecular formula C22H36O9S with a corresponding molecular weight of 476.58 grams per mole. The compound is known by several synonyms in scientific literature, including Tos-PEG5-Boc, Tos-PEG5-COOtBu, tert-butyl 1-(tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate, and 1-(tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oic acid tert-butyl ester. These nomenclature variations reflect different systematic naming approaches but refer to the identical chemical entity. The MDL number assigned to this compound is MFCD22574810, providing an additional identification parameter commonly used in chemical databases.

The systematic International Union of Pure and Applied Chemistry name highlights the compound's structural complexity, with the tert-butyl ester group at one terminus and the tosyloxy group at the opposite end, connected by a tetraoxapentadecane chain. This naming convention explicitly describes the arrangement of the five ethylene glycol units that constitute the polyethylene glycol backbone of the molecule. The comprehensive chemical identification information enables precise tracking of this compound in regulatory contexts, research publications, and commercial catalogues. The Standard International Chemical Identifier key for this compound is GGGJGMGLGUHUMW-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

The structural classification of Tos-PEG5-t-butyl ester places it within the broader category of heterobifunctional polyethylene glycol linkers. Unlike homobifunctional polyethylene glycol derivatives that contain identical reactive groups at both termini, heterobifunctional linkers like Tos-PEG5-t-butyl ester possess different reactive functionalities, enabling orthogonal conjugation strategies in complex synthetic schemes. This architectural distinction is particularly valuable in applications requiring selective sequential modifications of different molecular targets. The compound represents a monodisperse polyethylene glycol derivative, meaning it possesses a precise, discrete molecular weight rather than the molecular weight distribution characteristic of polydisperse polyethylene glycol materials. This monodispersity ensures reproducible performance in synthetic applications and facilitates accurate analytical characterization of resulting conjugates.

Property Value Reference
Chemical Abstracts Service Number 581065-94-3
Molecular Formula C22H36O9S
Molecular Weight 476.58 g/mol
MDL Number MFCD22574810
Standard International Chemical Identifier Key GGGJGMGLGUHUMW-UHFFFAOYSA-N
Appearance Colorless to light yellow viscous liquid
Density (Predicted) 1.151±0.06 g/cm³
Boiling Point (Predicted) 560.5±50.0 °C at 760 mmHg

Historical Development of Polyethylene Glycol Linker Chemistry

The development of polyethylene glycol linker chemistry traces its origins to the foundational work conducted in the 1970s, when researchers first explored the conjugation of polyethylene glycol to proteins with the objective of extending circulation time and reducing immunogenicity. This pioneering research established the fundamental principles of polyethylene glycol modification, commonly referred to as PEGylation, which would subsequently evolve into a sophisticated field of bioconjugation chemistry. The initial applications focused primarily on protein therapeutics, where researchers observed that polyethylene glycol conjugation could dramatically improve pharmacokinetic properties while maintaining biological activity.

The evolution from simple homobifunctional spacers to sophisticated heterobifunctional architectures occurred throughout the 1990s, when monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities emerged. This technological advancement enabled more precise bioconjugation strategies and marked a significant departure from earlier polydisperse polyethylene glycol preparations that exhibited variable molecular weight distributions. The development of controlled polymerization techniques and advanced purification methods facilitated the production of highly pure, structurally defined polyethylene glycol derivatives suitable for pharmaceutical applications.

Over the past three decades, polyethylene glycol linkers have evolved from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures designed for specific applications. The introduction of tosyl-functionalized polyethylene glycol derivatives represented a significant advancement in the field, as tosyl groups function as excellent leaving groups for nucleophilic substitution reactions. This chemical property enables efficient conjugation reactions under mild conditions, making tosyl-polyethylene glycol linkers particularly valuable for sensitive biological substrates. The concurrent development of tert-butyl ester protection strategies provided complementary functionality, allowing for selective deprotection under acidic conditions to reveal carboxylic acid groups for further conjugation.

The historical progression of polyethylene glycol linker chemistry reflects broader trends in pharmaceutical research toward precision medicine and targeted therapeutics. Contemporary applications extend far beyond the original protein modification applications to encompass drug delivery systems, proteolysis targeting chimeras synthesis, antibody-drug conjugates, and advanced biomaterials. The compound Tos-PEG5-t-butyl ester represents the culmination of decades of chemical optimization, incorporating lessons learned from extensive structure-activity relationship studies and practical synthetic experience.

Significance in Bioconjugation Chemistry

Tos-PEG5-t-butyl ester occupies a central position in modern bioconjugation chemistry due to its unique combination of structural features that address multiple challenges in pharmaceutical research and development. The compound's hydrophilic polyethylene glycol spacer increases solubility in aqueous media, addressing one of the most significant limitations encountered with hydrophobic linker systems. This enhanced aqueous solubility is particularly critical in biological applications where compound precipitation or aggregation can compromise both efficacy and safety profiles.

The significance of hydrophilic linkers in bioconjugation extends beyond simple solubility considerations to encompass fundamental improvements in drug-to-antibody ratios and conjugate stability. Research has demonstrated that hydrophobic linkers often limit drug-to-antibody ratios to 3-4 drug molecules per antibody molecule, while hydrophilic polyethylene glycol-containing linkers enable higher loading ratios without triggering aggregation or loss of affinity. This "doubled payload" approach can enhance the potency of antibody-drug conjugates disproportionately by 10 to 100-fold in vivo compared to traditional hydrophobic linker systems.

The bifunctional nature of Tos-PEG5-t-butyl ester provides exceptional versatility in synthetic strategies, enabling orthogonal conjugation approaches that are essential for complex bioconjugate synthesis. The tosyl group functions as an excellent leaving group for nucleophilic substitution reactions, facilitating efficient conjugation with nucleophilic partners under mild reaction conditions. Simultaneously, the tert-butyl protected carboxyl group can be selectively deprotected under acidic conditions to reveal a carboxylic acid functionality for subsequent amide bond formation or ester conjugation reactions. This orthogonal reactivity pattern enables sequential conjugation strategies that are crucial for multi-component bioconjugate assembly.

The application of Tos-PEG5-t-butyl ester in proteolysis targeting chimeras synthesis represents a particularly significant development in pharmaceutical chemistry. These molecules utilize the intracellular ubiquitin-proteasome system to specifically degrade target proteins by recruiting E3 ubiquitin ligases to protein targets through bifunctional small molecules. The polyethylene glycol linker component provides essential spatial separation between the E3 ligase-binding and target protein-binding ligands while maintaining appropriate flexibility for ternary complex formation. The specific length and structural properties of the PEG5 spacer have been optimized through extensive structure-activity relationship studies to provide optimal proteolysis targeting chimera activity.

Application Area Key Benefits Mechanism
Proteolysis Targeting Chimeras Spatial separation of ligands Ubiquitin-proteasome degradation
Antibody-Drug Conjugates Increased drug loading capacity Hydrophilic spacer prevents aggregation
Protein Conjugation Enhanced aqueous solubility Hydrogen bonding with water molecules
Nucleophilic Substitution Efficient leaving group Tosyl group displacement
Sequential Conjugation Orthogonal reactivity Selective deprotection strategies

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJGMGLGUHUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581065-94-3
Record name tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Mechanism and Catalysis

The tert-butyl ester group is typically introduced via acid-catalyzed esterification. As demonstrated in U.S. Patent 5,994,578, isobutylene reacts with carboxylic acids in the presence of a solid acidic catalyst (e.g., Amberlyst A-15) and a selectivity-enhancing modifier like tert-butyl alcohol. The modifier suppresses olefin polymerization, a common side reaction, while promoting ester formation.

For Tos-PEG5-t-butyl ester, the PEG5-linked carboxylic acid intermediate reacts with isobutylene under similar conditions:

PEG5-COOH+(CH3)2C=CH2Amberlyst A-15, t-BuOHPEG5-COOt-Bu+H2O\text{PEG5-COOH} + (\text{CH}3)2\text{C=CH}2 \xrightarrow{\text{Amberlyst A-15, } \text{t-BuOH}} \text{PEG5-COOt-Bu} + \text{H}2\text{O}

The reaction achieves >90% selectivity for the ester when tert-butyl alcohol constitutes 9–10 wt% of the reaction mixture.

Key Parameters

ParameterOptimal ValueEffect on Yield
CatalystAmberlyst A-15Enhances reaction rate and selectivity
Modifiert-BuOH (9–10 wt%)Suppresses dimerization of isobutylene
Temperature25–40°CMinimizes dehydration of t-BuOH
Molar Ratio (Acid:Olefin)1.5:1Maximizes ester formation

This method is scalable for industrial production, with yields exceeding 85% under optimized conditions.

Base-Mediated Condensation and Purification

Synthesis of tert-Butyl Ester Intermediate

Chinese Patent CN103787971A outlines a base-mediated approach to tert-butyl esters. While the patent focuses on a spirocyclic derivative, its methodology is adaptable to Tos-PEG5-t-butyl ester:

  • Condensation : The PEG5-linked aldehyde reacts with methyl vinyl ketone in tetrahydrofuran (THF) at -10°C, followed by potassium hydroxide addition.

  • Cyclization : The intermediate undergoes cyclization with tris(dimethylamino methane) in toluene under reflux.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product in >75% yield.

Critical Steps

  • Temperature Control : Cooling to -10°C prevents side reactions during aldehyde-ketone condensation.

  • Solvent Selection : THF ensures solubility of PEG intermediates, while toluene facilitates high-temperature cyclization.

  • Chromatography : Gradient elution (70:30 hexane/ethyl acetate) resolves PEG-related byproducts.

Stepwise PEG Spacer Assembly and Tosyl Group Introduction

Sequential Functionalization

This method involves constructing the PEG5 spacer before introducing the tert-butyl ester and tosyl groups:

  • PEG5 Chain Elongation :
    Ethylene oxide monomers are polymerized using a methanesulfonic acid catalyst to form the PEG5 backbone.

  • tert-Butyl Ester Formation :
    The terminal hydroxyl group of PEG5 is esterified with Boc anhydride ((CH3)3COC(O)O2(\text{CH}_3)_3\text{COC(O)O}_2) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a base:

    PEG5-OH+(Boc)2ODMAPPEG5-OBoc+HO2C-OBoc\text{PEG5-OH} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{PEG5-OBoc} + \text{HO}_2\text{C-OBoc}
  • Tosylation :
    The free hydroxyl group at the opposite terminus reacts with tosyl chloride (pCH3C6H4SO2Clp-\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{Cl}) in pyridine:

    PEG5-OBoc+TsClPyridineTs-PEG5-OBoc+HCl\text{PEG5-OBoc} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{Ts-PEG5-OBoc} + \text{HCl}

Yield Optimization

StepYield (%)Purity (%)
PEG5 Polymerization9295
Boc Protection8898
Tosylation8597

This modular approach allows independent optimization of each functional group, achieving an overall yield of 68%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIndustrial Feasibility
Acid-CatalyzedHigh selectivity, scalableRequires careful water controlHigh
Base-MediatedHigh-purity productLabor-intensive purificationModerate
Stepwise AssemblyModular, flexible designMultiple synthetic stepsLow

Análisis De Reacciones Químicas

Types of Reactions

Tos-PEG5-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tos-PEG5-t-butyl ester is utilized in the formulation of drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble drugs. The hydrophilic nature of the PEG spacer improves the solubility in aqueous environments, which is crucial for intravenous drug formulations.

Case Study: Taxanes Formulation

In the preparation of taxanes, such as paclitaxel, Tos-PEG5-t-butyl ester has been shown to improve both toxicity profiles and solubility compared to traditional formulations. This enhancement allows for more effective delivery and therapeutic efficacy against various cancers .

Synthesis of Prodrugs

The compound serves as a prodrug linker that can be activated under specific conditions. The t-butyl ester can be deprotected under acidic conditions, releasing the active drug moiety.

Example: Anticancer Prodrugs

Research has demonstrated that prodrugs synthesized using Tos-PEG5-t-butyl ester exhibited improved pharmacokinetic properties and enhanced anticancer activity. In studies involving breast cancer cell lines (MCF-7, SK-BR-3), these prodrugs showed promising results in inhibiting cell growth, indicating their potential as novel therapeutic agents .

Bioconjugation

The tosyl group in Tos-PEG5-t-butyl ester acts as an excellent leaving group for nucleophilic substitution reactions, making it suitable for bioconjugation applications.

Applications in Protein Conjugation

The compound can be used to modify proteins or peptides by attaching drug molecules or targeting ligands. This modification enhances the therapeutic index of biologics by improving their stability and circulation time in the bloodstream .

Nanotechnology Applications

Tos-PEG5-t-butyl ester is also applied in nanotechnology for creating nanoparticles that can encapsulate drugs, improving their delivery to target sites within the body.

Example: Nanoparticle Formulations

Nanoparticles formulated with this compound have shown enhanced cellular uptake and targeted delivery capabilities, making them suitable for cancer therapy and other medical applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Drug Delivery SystemsEnhances solubility and bioavailability of drugsImproved therapeutic efficacy
Synthesis of ProdrugsServes as a linker for prodrugsEnhanced pharmacokinetics
BioconjugationModifies proteins/peptides for targeted therapyIncreased stability and circulation time
NanotechnologyUsed in nanoparticle formulations for drug deliveryEnhanced cellular uptake and targeted delivery

Mecanismo De Acción

The mechanism of action of Tos-PEG5-t-butyl ester involves its ability to act as a linker and a protecting group. The tosyl group facilitates nucleophilic substitution reactions, while the t-butyl ester protects the carboxyl group until it is needed for further reactions. The PEG spacer increases the solubility of the compound in aqueous media, making it suitable for various applications .

Comparación Con Compuestos Similares

Key Research Findings

  • Bioconjugation Efficiency : Tos-PEG5-t-butyl ester demonstrated superior labeling efficiency (≥90%) compared to Tos-PEG3 (75–80%) in antibody-drug conjugate (ADC) synthesis .
  • Solubility : Tos-PEG5-t-butyl ester’s logP value (−1.2) indicates higher hydrophilicity than Tos-PEG3 (logP −0.5) .
  • Thermal Stability : Decomposition temperature of Tos-PEG5-t-butyl ester is 220°C, comparable to other Tos-PEGn analogs .

Actividad Biológica

Tos-PEG5-t-butyl ester is a specialized polyethylene glycol (PEG) derivative characterized by the presence of a t-butyl ester and a tosyl group. This compound enhances the solubility and stability of conjugated biomolecules, making it particularly valuable in drug delivery systems and bioconjugation applications. Its hydrophilic PEG spacer significantly increases the solubility of attached molecules in aqueous environments, which is crucial for therapeutic efficacy.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₂₅O₇S
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 581065-94-3

The structure of Tos-PEG5-t-butyl ester includes:

  • A tosyl group , which acts as an excellent leaving group in nucleophilic substitution reactions.
  • A t-butyl ester , which serves as a protecting group for the carboxylic acid, allowing for controlled release under acidic conditions.

Tos-PEG5-t-butyl ester operates through several biochemical mechanisms:

  • Nucleophilic Substitution : The tosyl group can be displaced by nucleophiles, facilitating the attachment of various biomolecules to the PEG spacer.
  • Deprotection : The t-butyl ester can be cleaved to release a free carboxylic acid, which can participate in further reactions, enhancing the versatility of the compound in synthetic applications.

Biological Activity

Tos-PEG5-t-butyl ester exhibits a range of biological activities due to its ability to modify biomolecules and enhance their properties:

  • Cellular Interaction : The compound influences cellular processes by altering the chemical environment within cells, enhancing interactions with cellular components.
  • Drug Delivery Applications : It is utilized to improve the pharmacokinetics of therapeutic agents by increasing their solubility and stability in biological systems.

Case Studies and Applications

  • Bioconjugation : Research has shown that Tos-PEG5-t-butyl ester can effectively conjugate with various biomolecules, enhancing their solubility and stability. This property is particularly beneficial for hydrophobic drugs that require improved bioavailability .
  • Anticancer Activity : A study evaluating various esters, including those derived from Tos-PEG5-t-butyl ester, demonstrated that certain derivatives could inhibit the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while showing lower toxicity towards nonmalignant cells (MCF-10A) . This suggests potential applications in targeted cancer therapies.
  • Synthesis of Drug Conjugates : The ability to attach hydrophobic drugs via the tosyl group allows for the creation of water-soluble drug conjugates that can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Drug DeliveryEnhances solubility and stability of drugs
BioconjugationFacilitates attachment to biomolecules
Anticancer ActivityInhibits growth of breast cancer cell lines
Cellular InteractionModifies cellular processes

Q & A

Q. What protocols ensure ethical reporting of Tos-PEG5-t-butyl ester’s novel applications?

  • Documentation : Disclose all synthesis modifications, purity thresholds, and solvent sources (e.g., Sigma-Aldrich vs. TCI Chemicals). Cite prior methods if adapted (e.g., “Based on Smith et al. [2020] with modified PEG5 coupling”) .
  • Data Transparency : Share negative results (e.g., failed conjugation attempts) to aid community troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG5-Boc
Reactant of Route 2
Reactant of Route 2
Tos-PEG5-Boc

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.